Colutehydroquinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

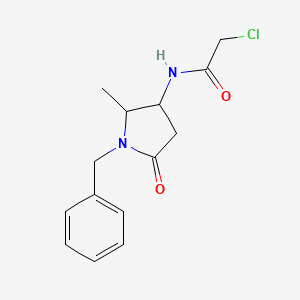

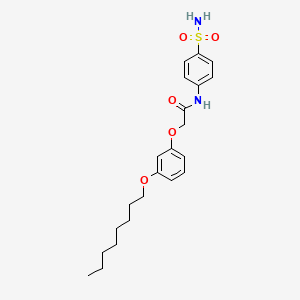

Colutehydroquinone is an isoflavonoid found in the root bark of Colutea arborescens . It exhibits antifungal activity and has been shown to have antibacterial activity against Cladosporium cucumerinum, Porphyromonas nucleatum, and other oral pathogens .

Molecular Structure Analysis

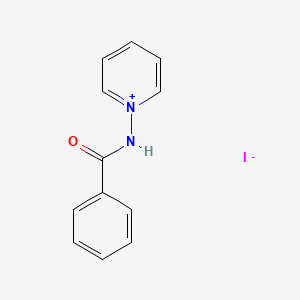

Colutehydroquinone has a molecular formula of C18H20O6 and a molecular weight of 332.35 . It belongs to the class of compounds known as flavonoids, isoflavones, phenols, and polyphenols .

Physical And Chemical Properties Analysis

Colutehydroquinone is a solid substance with a white to off-white color . It has a solubility of 100 mg/mL in DMSO . The product is stable for two years when stored at the recommended temperature .

Scientific Research Applications

Isoflavonoid Properties and Antifungal Applications

- Isoflavonoids from Colutea arborescens: Colutehydroquinone, identified as 2',5'-dihydroxy-7,3',4'-trimethoxyisoflavan, is an isoflavonoid isolated from the root bark of Colutea arborescens. This compound, along with colutequinone, exhibits notable antifungal properties, suggesting potential applications in combating fungal infections (Grosvenor & Gray, 1996).

Potential Anticancer Activity

- Antiproliferative Activity Against Cancer Cells: In vitro studies have demonstrated that certain compounds similar in structure to colutehydroquinone, like 2,3-dihydroxy-9,10-anthraquinone, possess significant antiproliferative activity against various cancer cells. These studies indicate potential therapeutic applications in cancer treatment, though direct evidence linking colutehydroquinone to such effects is yet to be established (Balachandran et al., 2016).

Interaction with Mitochondrial Function

- Mitochondrial Interactions and Antioxidant Properties: Related research on compounds like ubiquinones, which share structural similarities with colutehydroquinone, has revealed their interactions with mitochondrial respiratory chains and reactive oxygen species. This suggests possible applications of colutehydroquinone in mitochondrial studies, particularly regarding its antioxidant properties and potential therapeutic uses (James et al., 2005).

Potential in Drug Discovery

- Drug Discovery and Pharmacological Relevance: The broader field of drug discovery, including research into various quinones and hydroquinones, has seen significant advances, impacting medicine and pharmacology. This context suggests a potential role for colutehydroquinone in future drug discovery and development efforts, particularly in exploring new therapeutic agents (Drews, 2000).

properties

IUPAC Name |

2,3-dimethoxy-5-[(3R)-7-methoxy-3,4-dihydro-2H-chromen-3-yl]benzene-1,4-diol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O6/c1-21-12-5-4-10-6-11(9-24-15(10)7-12)13-8-14(19)17(22-2)18(23-3)16(13)20/h4-5,7-8,11,19-20H,6,9H2,1-3H3/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRVWIPPRKMQDAO-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC(CO2)C3=CC(=C(C(=C3O)OC)OC)O)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C[C@@H](CO2)C3=CC(=C(C(=C3O)OC)OC)O)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Colutehydroquinone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2797243.png)

![Ethyl 2-{2-(diphenylmethylene)-1-[(4-methylphenyl)sulfonyl]hydrazino}acetate](/img/structure/B2797247.png)

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(2,4-difluorophenyl)ethan-1-one](/img/structure/B2797257.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide](/img/structure/B2797259.png)

![3-(3,4-Dimethoxyphenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2797260.png)

![N-(thiophen-2-ylmethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2797262.png)